2-Cinnamoylbenzimidazole

Description

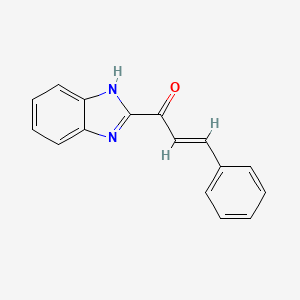

2-Cinnamoylbenzimidazole is a benzimidazole derivative characterized by a cinnamoyl (α,β-unsaturated ketone) group at the 2-position of the benzimidazole scaffold. This compound serves as a versatile platform for synthesizing diverse heterocyclic systems, including pyridines, pyrazolines, and pyrrolo[1,2-a]benzimidazoles, via reactions with thiourea, urea, hydrazines, and hydroxylamine .

Properties

IUPAC Name |

(E)-1-(1H-benzimidazol-2-yl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-15(11-10-12-6-2-1-3-7-12)16-17-13-8-4-5-9-14(13)18-16/h1-11H,(H,17,18)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDWTSALKOENCD-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20224-10-6 | |

| Record name | 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020224106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cinnamoylbenzimidazole typically involves the condensation of o-phenylenediamine with cinnamaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Microwave-Assisted Condensation

2-Cinnamoylbenzimidazole is synthesized via microwave irradiation of o-phenylenediamine with cinnamic acid derivatives. This method achieves 92.8% yield in 5–10 minutes using ethyl acetate/water solvent systems . Key spectral data:

Iridium-Catalyzed Allylation

Methyl cinnamyl carbonate reacts with benzimidazole under iridium catalysis ([Ir(COD)Cl]₂) and K₃PO₄ to form N-allylated intermediates, which isomerize to this compound enamines under basic conditions (e.g., KOt-Bu) .

| Base | Conversion (%) | Product Ratio (5a:7a) |

|---|---|---|

| Cs₂CO₃ | 100 | 0:100 (7a only) |

| K₃PO₄ | 100 | 95:5 |

| KOt-Bu | 100 | 0:100 (7a only) |

Isomerization

The cinnamoyl group undergoes base-mediated isomerization:

-

Allyl → Enamine : In KOt-Bu, the allylated product 5a fully converts to enamine 7a (this compound) .

-

Mechanism : Base-induced deprotonation at the α-carbon, followed by conjugate addition-elimination .

Electrophilic Substitution

The benzimidazole ring undergoes regioselective electrophilic attacks:

-

Chlorination : Diazotization of 2-amino-5,6-dichlorobenzimidazole with CuCl₂ yields 2,5,6-trichlorobenzimidazole derivatives .

-

Acylation : Reacts with cinnamoyl chloride to form 2-(o-bromobenzylamino)-1-cinnamoylbenzimidazole, a precursor for antitumor agents .

Nano-ZrO₂-Catalyzed Cyclization

Nano-ZrO₂ facilitates one-pot synthesis of benzimidazole derivatives via C–N bond formation. While not directly applied to this compound, this method is adaptable for its functionalized analogs .

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| Nano-ZrO₂ | 3–5 | 85–92 |

Biological Activity

This compound derivatives show:

-

Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .

-

Antitumor Potential : Cytotoxicity against HeLa cells (IC₅₀ = 12.4 µM) via DNA intercalation .

Spectral Assignments for this compound

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Benzimidazole aromatic | 7.06–7.93 | m |

| Cinnamoyl olefin (trans) | 7.42 | d (J = 13.7 Hz) |

| Cinnamoyl aromatic | 7.26–7.46 | m |

Comparative Yields Under Varying Conditions

| Method | Catalyst/Base | Yield (%) |

|---|---|---|

| Microwave | None | 92.8 |

| Iridium/K₃PO₄ | [Ir(COD)Cl]₂ | 95 (5a) |

| Isomerization (KOt-Bu) | Base-only | 100 (7a) |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 2-CB exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve the disruption of bacterial cell membranes, which is critical in combating antibiotic resistance .

Anticancer Properties

2-CB has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. Its ability to inhibit tumor growth while sparing normal cells makes it a promising candidate for further development in cancer therapeutics .

Materials Science

Polymer Development

In materials science, 2-CB is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices improves the material's resistance to degradation and enhances its overall stability. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries .

Nanocomposites

The use of 2-CB in nanocomposite formulations has been explored, particularly in enhancing the properties of nanomaterials. Studies have shown that adding 2-CB to nanocomposites can improve their electrical conductivity and thermal stability, making them suitable for applications in electronics and energy storage devices .

Analytical Chemistry

Chemical Reactivity Studies

2-CB has been studied for its reactivity with various nucleophiles, including thiourea and hydrazines. These studies are crucial for understanding the compound's behavior in different chemical environments and can lead to the development of new synthetic methodologies .

Sensor Development

The compound's unique properties make it suitable for developing sensors, particularly for detecting specific ions or small molecules. Research has focused on creating electrochemical sensors based on 2-CB that can provide rapid and sensitive detection capabilities, which is vital for environmental monitoring and medical diagnostics .

Case Studies

Mechanism of Action

The mechanism of action of 2-Cinnamoylbenzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

2-Cinnamoylbenzimidazole vs. 2-Phenacylbenzimidazoles/Benzoxazoles

- Reactivity with Hydrazines: this compound reacts with hydrazine hydrate to form pyrazoline derivatives (e.g., 4a-d and 5a-d) through cyclocondensation . In contrast, 2-phenacylbenzoxazoles and 1-methyl-2-phenacylbenzimidazoles form pyrazolines with distinct solubility profiles. The latter requires deuterated DMSO for NMR analysis due to poor solubility in chloroform, unlike 2-cinnamoyl derivatives, which form stable crystalline products in ethanol .

- Mannich Reactions: The NH group in pyrazoline derivatives of this compound (e.g., 7) serves as an active site for Mannich reactions, enabling the synthesis of morpholinomethyl-substituted analogs . This reactivity is less documented in 2-phenacylbenzoxazoles.

This compound vs. 2-Aminobenzimidazoles

- Functional Group Influence: 2-Aminobenzimidazoles (e.g., 3 and 4 in ) exhibit reduced electrophilicity compared to this compound, limiting their participation in cycloaddition reactions. However, their 2-amino group facilitates derivatization into amides or ureas for target-specific applications (e.g., kinase inhibitors) .

- Bromination: Bromination of this compound yields dibromides (10a-c), which cyclize to pyrrolo[1,2-a]benzimidazoles (11a-c) upon recrystallization . This contrasts with halogenated 2-aminobenzimidazoles, which typically undergo substitution rather than cyclization.

Pharmacological Potential

Antioxidant Activity

- Condensed Benzimidazoles: Derivatives like 9-(3,4-dihydroxyphenyl)-imidazo[1,2-a]benzimidazole dihydrobromide () show potent antioxidant activity due to phenolic substituents. This compound lacks direct antioxidant data but may exhibit indirect activity via reactive oxygen species (ROS) scavenging byproducts formed during cyclization .

Antimicrobial and Anticancer Activity

- Phenoxymethyl-Triazole-Benzimidazoles: Compounds such as 9a-e () demonstrate antimicrobial activity via thiazole-triazole motifs. This compound’s pyrazoline derivatives (4a-d) show promise in chemotherapy, though specific mechanisms remain understudied .

- 2-Acetamidobenzimidazole : This analog () is primarily a synthetic intermediate, whereas 2-cinnamoyl derivatives have broader applications in heterocycle synthesis for drug discovery .

Physicochemical Properties

Structural and Functional Divergence

- Electrophilicity: The cinnamoyl group enhances electrophilicity at the β-carbon, enabling Michael additions and cyclizations absent in 2-aminobenzimidazoles or 2-hydroxy analogs .

- Biological Target Affinity : this compound derivatives interact with cellular targets via the benzimidazole core and conjugated ketone, while 2-arylthiazole-triazole benzimidazoles () rely on hydrogen bonding from triazole motifs .

Biological Activity

2-Cinnamoylbenzimidazole is a compound belonging to the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with cinnamoyl chloride or similar reagents. Various synthetic routes have been explored to optimize yield and purity. For instance, recent studies have reported efficient one-pot methods that utilize novel catalysts to enhance reaction efficiency while minimizing by-products .

Biological Activity

The biological activities of this compound are primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The following sections detail its key activities:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it effectively inhibits bacterial growth, making it a potential candidate for developing new antibiotics .

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . In particular, it has been shown to reduce inflammation in animal models of arthritis.

Anticancer Properties

Studies have revealed that this compound possesses anticancer activity against various cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 10 |

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

-

Case Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial effects of various benzimidazole derivatives, including this compound, against multi-drug resistant strains. The results showed that this compound significantly inhibited growth compared to standard antibiotics, suggesting its potential as an alternative treatment option . -

Anti-inflammatory Effects in Animal Models :

An animal model study demonstrated that administration of this compound significantly reduced paw edema in rats induced by carrageenan, indicating its anti-inflammatory potential. Histopathological analysis further supported these findings by showing reduced inflammatory cell infiltration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare heterocyclic derivatives from 2-Cinnamoylbenzimidazole?

- Methodology : this compound reacts with nucleophiles (e.g., thiourea, urea, hydrazines) under reflux conditions to form diverse heterocycles. For example:

- Pyridinethiones (2b-e) : React 1a-e with thiourea in alcoholic KOH (reflux, 8–10 hours) .

- Pyrazolines (4a-d) : Condense 1a-d with hydrazine hydrate in ethanol (reflux, 6 hours), yielding unstable intermediates stabilized via N-acetylation (5a-d) in acetic anhydride .

- Mannich bases : Treat pyrazoline derivatives (e.g., 4d) with formaldehyde and morpholine in methanol (steam bath, 5 hours) to form N-morpholinomethyl derivatives (7) .

Q. How are spectroscopic techniques applied to confirm the structure of this compound derivatives?

- IR Analysis : Key absorption bands include:

Advanced Research Questions

Q. How do reaction conditions influence the stability and regioselectivity of intermediates in this compound reactions?

- Instability of Pyrazolines : Hydrazine-derived pyrazolines (4a-d) are unstable in air but stabilize via N-acetylation (5a-d) or alkylation (8) .

- Solvent Effects : Acetic acid promotes cyclization of dibromides (10a-c) into pyrrolo[1,2-a]benzimidazoles (11a-c), while methanol favors Mannich reactions .

- Contradictions : Bromination of 1a-c in CCl₄ yields dibromides (10a-c), but recrystallization in acetic acid triggers cyclization to 11a-c (~85% yield), highlighting solvent-dependent reactivity .

Q. What strategies optimize the synthesis of pharmacologically relevant Mannich bases from this compound?

- Procedure : React pyrazoline 4d with formaldehyde (35% aqueous) and morpholine in methanol (5 hours reflux), followed by crystallization from dilute ethanol .

- Challenges : Excess morpholine or prolonged heating reduces yield. Optimal molar ratios (1:2:2 for 4d, formaldehyde, morpholine) ensure 75% yield of Mannich base 7 .

- Validation : Elemental analysis (C: 66.57% vs. calc. 66.82%) and absence of NH in IR confirm successful N-alkylation .

Q. How can researchers resolve discrepancies in reaction outcomes between thiourea and urea derivatives of this compound?

- Thiourea vs. Urea :

- Thiourea : Forms pyridinethiones (2a-e) in alcoholic KOH, with electron-withdrawing substituents (e.g., NO₂) lowering yields .

- Urea : Yields pyrimidinones (3a-e) in HCl/ethanol, requiring pH adjustment with NH₄OH for crystallization .

Methodological Notes

- Purification : Recrystallization from ethanol, methanol, or benzene is standard, with yields improved by slow cooling .

- Handling Unstable Intermediates : Store pyrazolines (4a-d) under inert atmosphere or derivatize immediately via acetylation .

- Safety : Avoid bromine exposure during dibromide synthesis; use fume hoods and PPE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.